
An In-Depth Technical Guide to the Discovery
and Synthesis of Dersimelagon Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dersimelagon Phosphate

Cat. No.: B10860313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dersimelagon Phosphate (formerly MT-7117) is a first-in-class, orally bioavailable, small

molecule, selective melanocortin 1 receptor (MC1R) agonist. Developed by Mitsubishi Tanabe

Pharma, it is under investigation for the treatment of rare genetic photosensitive disorders,

primarily erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). Dersimelagon

stimulates the production of eumelanin, the dark, photoprotective pigment in the skin, thereby

aiming to increase pain-free light exposure for patients with these conditions. This technical

guide provides a comprehensive overview of the discovery, mechanism of action, synthesis,

preclinical and clinical development of Dersimelagon Phosphate.

Introduction
Erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) are rare genetic

disorders characterized by the accumulation of protoporphyrin IX in erythrocytes, plasma, and

tissues.[1] This accumulation leads to severe phototoxicity, where exposure to sunlight causes

excruciating pain, swelling, and burning sensations in the skin.[2] Current management

strategies are primarily focused on sun avoidance, which significantly impacts the quality of life

for patients.

Dersimelagon Phosphate emerges as a promising therapeutic agent that addresses the

underlying mechanism of photosensitivity by enhancing the body's natural photoprotective
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defenses. As a selective MC1R agonist, it mimics the action of the endogenous alpha-

melanocyte-stimulating hormone (α-MSH) to promote the synthesis of eumelanin.[2][3]

Discovery and Rationale
The discovery of Dersimelagon was rooted in the exploration of non-peptidic small molecules

capable of activating the MC1R.[4] The therapeutic rationale is based on the well-established

role of MC1R in regulating skin pigmentation. Activation of MC1R initiates a signaling cascade

that shifts melanin production from the red/yellow pheomelanin to the brown/black, more

photoprotective eumelanin.[5]

Chemical Structure and Properties
Chemical Name: 1-(2-((3S,4R)-1-((3R,4R)-1-cyclopentyl-3-fluoro-4-(4-

methoxyphenyl)pyrrolidine-3-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-5-

(trifluoromethyl)phenyl)piperidine-4-carboxylic acid phosphate

Molecular Formula: C₃₆H₄₈F₄N₃O₉P

Molecular Weight: 773.76 g/mol

CAS Number: 2490660-87-0 (phosphate salt)

Synthesis of Dersimelagon Phosphate
A detailed, step-by-step synthesis protocol for Dersimelagon Phosphate is not publicly

available in the reviewed literature, as is common for proprietary investigational compounds.

However, the synthesis of its core heterocyclic structures, namely substituted pyrrolidine and

piperidine-4-carboxylic acid, involves well-established organic chemistry principles. The

discovery of Dersimelagon was reported to have originated from the structural exploration of a

previously reported compound.[4]

General Synthetic Workflow:

The synthesis of a complex molecule like Dersimelagon would likely involve a multi-step

process, including the stereoselective synthesis of the substituted pyrrolidine and piperidine

building blocks, followed by their coupling and subsequent functional group manipulations.
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Caption: General synthetic workflow for Dersimelagon Phosphate.
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Mechanism of Action and Signaling Pathway
Dersimelagon is a selective agonist of the melanocortin 1 receptor (MC1R), a G-protein

coupled receptor (GPCR) primarily expressed on melanocytes.[2] Upon binding to MC1R,

Dersimelagon activates the Gs alpha subunit of the associated G-protein, which in turn

stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate

(cAMP).[5] This elevation in cAMP activates Protein Kinase A (PKA), which then

phosphorylates and activates the cAMP response element-binding protein (CREB). Activated

CREB upregulates the expression of the Microphthalmia-associated Transcription Factor

(MITF), a master regulator of melanocyte development and function. MITF then promotes the

transcription of key enzymes involved in melanin synthesis, such as tyrosinase (TYR),

tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), ultimately leading to

an increased production of eumelanin.[5]
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Caption: Dersimelagon-mediated MC1R signaling pathway.

Experimental Protocols
MC1R Binding Assay (General Protocol)
A competitive binding assay is typically used to determine the binding affinity of a compound to

MC1R.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC1R

are cultured in appropriate media.[6]

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation

of the cultured cells.[7]
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Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) is

incubated with the cell membranes in the presence of varying concentrations of the test

compound (Dersimelagon).

Incubation: The reaction mixture is incubated to allow for competitive binding to reach

equilibrium.

Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)
This assay measures the ability of a compound to stimulate the production of intracellular

cAMP, a key second messenger in the MC1R signaling pathway.

Methodology:

Cell Culture: HEK293 cells expressing MC1R are seeded in a multi-well plate.[6]

Compound Treatment: Cells are treated with varying concentrations of the test compound

(Dersimelagon) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent

cAMP degradation.

Incubation: The cells are incubated for a specified period to allow for cAMP accumulation.

Cell Lysis: The cells are lysed to release the intracellular cAMP.

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a

commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-

resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]

Data Analysis: The concentration of the test compound that produces 50% of the maximal

response (EC₅₀) is determined from the dose-response curve.
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Preclinical Pharmacology
In Vitro Studies
Dersimelagon has demonstrated high affinity and selective agonistic activity for MC1R across

different species.

Table 1: In Vitro Activity of Dersimelagon

Parameter
Human
MC1R

Cynomolgu
s Monkey
MC1R

Mouse
MC1R

Rat MC1R
Human
MC4R

EC₅₀ (nM) 8.16 3.91 1.14 0.251 >1000

Ki (nM) 2.26 - - - 32.9

Data sourced from MedchemExpress and other publications.[3]

In vitro studies using B16F1 mouse melanoma cells showed that Dersimelagon increased

melanin production in a concentration-dependent manner.[3]

In Vivo Studies
In vivo studies in animal models have demonstrated the melanogenic effects of Dersimelagon.

Table 2: In Vivo Effects of Dersimelagon

Animal Model Dosing Observed Effect Reference

Ay/a Mice ≥0.3 mg/kg/day (oral)
Significant darkening

of coat color.
[3]

Cynomolgus Monkeys ≥1 mg/kg/day (oral)

Significant skin

pigmentation, which

was reversible upon

cessation of

treatment.

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35665216/
https://pubmed.ncbi.nlm.nih.gov/35665216/
https://pubmed.ncbi.nlm.nih.gov/35665216/
https://pubmed.ncbi.nlm.nih.gov/35665216/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Development
Dersimelagon has undergone Phase 1 and Phase 2 clinical trials, with ongoing Phase 3

studies.

Phase 1 Clinical Trial (NCT02834442)
A first-in-human, double-blind, placebo-controlled study was conducted in healthy volunteers to

assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of

Dersimelagon.[9][10]

Table 3: Summary of Pharmacokinetic Parameters of Dersimelagon in Healthy Volunteers

(Multiple Ascending Doses)

Dose Tmax (median, hours) t₁/₂ (mean, hours)

30 mg 4.0 10.56

90 mg 5.0 14.15

150 mg 4.0 15.68

300 mg 4.0 18.97

450 mg 4.0 17.84

Data from the first-in-human study. Tmax and t₁/₂ are reported on Day 14.[11]

Dersimelagon was generally well-tolerated, with the most common treatment-emergent

adverse events being lentigo (formation of small, pigmented spots on the skin) and skin

hyperpigmentation.[9][10]

Phase 2 Clinical Trial (ENDEAVOR - NCT03520036)
A Phase 2, multicenter, randomized, placebo-controlled study evaluated the efficacy and safety

of Dersimelagon in patients with EPP or XLP.[1][9]

Table 4: Efficacy Results from the ENDEAVOR Study (16 weeks of treatment)
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Endpoint Placebo
Dersimelagon 100
mg QD

Dersimelagon 300
mg QD

Change from baseline

in time to first

prodromal symptom

(minutes)

+20.2
+74.0 (p=0.008 vs

placebo)

+82.7 (p=0.003 vs

placebo)

Reduction in total

number of pain events
-

60% reduction

(p=0.027 vs placebo)

50% reduction

(p=0.028 vs placebo)

Data from the ENDEAVOR Phase 2 trial.[1][12]

The study demonstrated that both 100 mg and 300 mg daily doses of Dersimelagon

significantly increased the duration of symptom-free sunlight exposure in patients with EPP or

XLP.[1]

Ongoing Clinical Trials
A Phase 3 clinical trial program, including the INSPIRE study (NCT04402489), is currently

underway to further evaluate the long-term safety and efficacy of Dersimelagon in a larger

patient population, including adolescents.

Experimental Workflow for Clinical Trials:
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Caption: General workflow for a randomized controlled trial of Dersimelagon.

Conclusion
Dersimelagon Phosphate represents a significant advancement in the potential treatment of

erythropoietic protoporphyrias. Its novel, oral formulation and selective mechanism of action

offer a promising approach to improving the quality of life for patients suffering from these

debilitating photosensitive disorders. The robust preclinical data and positive results from

Phase 1 and 2 clinical trials support its continued development. The ongoing Phase 3 studies

will be crucial in further establishing the long-term safety and efficacy profile of this innovative

therapy.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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